molecular formula C16H15BrN2O2S B2738944 5-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1286697-92-4

5-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2738944
CAS No.: 1286697-92-4
M. Wt: 379.27
InChI Key: QZFKFXJNDANIAT-UHFFFAOYSA-N
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Description

This compound is a brominated furan-2-carboxamide derivative featuring dual substitution on the amide nitrogen: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl moiety. The bromine atom at the 5-position of the furan ring enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-18-8-2-4-12(18)10-19(11-13-5-3-9-22-13)16(20)14-6-7-15(17)21-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFKFXJNDANIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H15BrN2OSC_{16}H_{15}BrN_2OS and a molecular weight of 395.3 g/mol. It features a furan ring, a bromine atom, and thiophene moieties, which are critical for its biological interactions.

Property Value
Molecular FormulaC16H15BrN2OSC_{16}H_{15}BrN_2OS
Molecular Weight395.3 g/mol
CAS Number1797971-23-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and the introduction of pyrrole and thiophene groups. The process is designed to optimize yield while ensuring the purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation. For example, pyrazole derivatives have been recognized for their ability to target specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The structural features of these compounds contribute to their binding affinity with target proteins, enhancing their therapeutic potential.

Anti-inflammatory Effects

The compound's structural elements may also confer anti-inflammatory properties. Research on related compounds suggests that they can modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the furan and thiophene rings can significantly influence biological activity. For example:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving cellular uptake.
  • Pyrrole Moiety : This group is crucial for interacting with biological targets, influencing the compound's pharmacodynamics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. Results showed that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
  • Antitumor Screening : In vitro studies on breast cancer cell lines revealed that specific derivatives induced apoptosis and inhibited cell growth more effectively than traditional chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown significant effectiveness against various bacterial strains. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways essential for bacterial proliferation. For instance, compounds with analogous structures demonstrated Minimum Inhibitory Concentrations (MIC) against E. coli and S. aureus ranging from 6.45 to 6.72 mg/mL .
  • Anticancer Properties : The structural features of this compound suggest potential interactions with cellular targets involved in cancer progression. Studies indicate that compounds containing bromine and thiophene moieties can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Organic Synthesis

5-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Electronics : Thiophene derivatives are well-known for their applications in organic semiconductors and organic light-emitting diodes (OLEDs). The incorporation of this compound into electronic materials could enhance their performance due to its favorable charge transport properties .

Case Study 1: Antimicrobial Efficacy

A study published in the journal Molecules evaluated the antimicrobial properties of various thiophene derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, highlighting their potential as new antibacterial agents .

CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli6.72
Compound BS. aureus6.63
Compound CMultiple strains6.45 - 6.67

Case Study 2: Cancer Cell Line Studies

Research conducted on the anticancer activity of thiophene-based compounds revealed that certain derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The substituents on the amide nitrogen significantly influence the compound’s physicochemical properties and biological activity. Below is a comparison with key analogs:

Compound Name Substituents on Amide Nitrogen Key Properties/Applications Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) Pyrazin-2-yl Intermediate for Suzuki cross-coupling; MP = 224–226°C, 75% yield
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide 4-Methyl-1,3-thiazol-2-yl Noted in chemical databases; RN: 551907-13-2
5-Bromo-N-(4-formylphenyl)furan-2-carboxamide (27) 4-Formylphenyl Intermediate for MMP-13 inhibitor synthesis
5-Bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide (1-Methyl-1H-pyrrol-2-yl)methyl + thiophen-2-ylmethyl Hypothesized enhanced lipophilicity and π-π stacking potential N/A

Key Observations :

  • In contrast, the thiophen-2-ylmethyl group in the target compound may improve lipophilicity and membrane permeability.
  • Synthetic Utility : Compound 3 serves as a pivotal intermediate in Suzuki-Miyaura reactions, enabling aryl diversification at the 5-position of thiophene . The target compound’s dual alkylation on the amide nitrogen likely requires a stepwise coupling approach, as seen in analogous N,N-dialkylcarboxamide syntheses .
Pharmacological and Biochemical Relevance

While direct data for the target compound are lacking, structurally related 5-bromo-furan-2-carboxamides exhibit bioactivity:

  • MMP-13 Inhibition: N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (26) and analogs act as non-zinc-binding MMP-13 inhibitors, suggesting that bromine substitution could modulate binding affinity .
  • Antimicrobial Potential: Thiophene- and pyrrole-containing analogs (e.g., compound 4a in ) are often explored for antimicrobial properties due to their heterocyclic frameworks .
Physical and Spectroscopic Properties
  • Melting Points : The target compound’s melting point is expected to differ from analogs due to its bulky substituents. For example, compound 3 has a high MP (224–226°C), while 4a (a Suzuki-coupled product) melts at 187–189°C .
  • NMR Signatures : The $ ^1H $ NMR of compound 3 shows characteristic aromatic protons at δ 7.46 (d, J = 3.9 Hz) and δ 7.14 (d, J = 3.8 Hz) for the thiophene ring, which would shift in the target compound due to the absence of pyrazine and addition of pyrrole/thiophene methyl groups .
Comparative Reaction Yields
Compound Yield Key Reagents/Conditions Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) 75% TiCl$_4$, pyridine, 85°C, 2 h
N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (26) 18% DCM/DMF, flash chromatography
Target Compound N/A Hypothetical: Sequential alkylation, Pd-mediated coupling N/A

Q & A

Basic: What are the critical considerations for synthesizing 5-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide?

Answer:
The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:

  • Intermediate formation : Bromination of the furan-2-carboxylic acid precursor (e.g., using thionyl chloride to generate acyl chlorides) and subsequent coupling with substituted amines .
  • Amide bond formation : Condensation of the brominated furan-2-carbonyl chloride with (1-methyl-1H-pyrrol-2-yl)methyl and thiophen-2-ylmethyl amines under anhydrous conditions, often using bases like triethylamine to drive the reaction .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC to ensure purity (>95%) .
    Critical parameters : Solvent choice (e.g., dichloromethane for acylation), temperature control (reflux for thionyl chloride reactions), and stoichiometric ratios to minimize side products .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies protons on the furan (δ 6.3–7.2 ppm), thiophene (δ 7.0–7.5 ppm), and pyrrole (δ 6.0–6.5 ppm) rings. Splitting patterns confirm substitution patterns (e.g., diastereotopic methylene protons near amide groups) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and quaternary carbons in aromatic rings .
  • IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns (e.g., [M+H]⁺ with characteristic ¹:¹ ⁷⁹Br/⁸¹Br split) .

Advanced: How can synthetic routes be optimized to improve yield and regioselectivity?

Answer:

  • Design of Experiments (DoE) : Systematic optimization of variables (e.g., temperature, solvent polarity, catalyst loading) using response surface methodology to maximize yield .
  • Regioselective functionalization :
    • Electrophilic substitution : Use directing groups (e.g., electron-donating substituents on pyrrole) to control bromination sites .
    • Lithiation strategies : Deprotonate thiophene or furan rings with n-BuLi to target specific positions for further functionalization .
  • Parallel synthesis : Screen alternative coupling reagents (e.g., HATU vs. EDC) to enhance amide bond formation efficiency .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:

  • Orthogonal assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays to confirm activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing thiophene with phenyl) to isolate structure-activity relationships (SAR) and identify off-target effects .
  • Computational docking : Compare binding poses in different protein conformations (e.g., molecular dynamics simulations) to explain variability in IC₅₀ values .

Advanced: What strategies are effective for studying the compound’s reactivity under physiological conditions?

Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC to identify labile bonds (e.g., amide hydrolysis in acidic conditions) .
  • Metabolite profiling : Use liver microsomes or hepatocyte assays to detect phase I/II metabolites (e.g., oxidative defuranation or glutathione adducts) .
  • Electrochemical analysis : Cyclic voltammetry to assess redox activity of the thiophene and pyrrole moieties, which may influence pro-drug activation .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs), prioritizing residues within 5 Å of the bromofuran core .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic regions influencing binding .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (AMBER force field) to assess binding mode consistency .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects via rescue experiments .
  • Pull-down assays : Functionalize the compound with biotin or photoaffinity tags to isolate interacting proteins from lysates, followed by LC-MS/MS identification .
  • In vivo imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution and target engagement in animal models .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Solvent : Dissolve in DMSO for long-term storage (≤6 months), with aliquots to minimize freeze-thaw cycles .

Advanced: How can regioselective functionalization of the furan and thiophene rings be achieved?

Answer:

  • Vilsmeier-Haack formylation : Targets electron-rich positions (e.g., 4-position of furan) using POCl₃/DMF .
  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups to the brominated furan via Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Directed C–H activation : Use Rh or Ru catalysts to functionalize thiophene at specific positions guided by directing groups (e.g., pyridine) .

Advanced: What analytical workflows address impurities or by-products in scaled-up synthesis?

Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dehalogenation by-products) .
  • Preparative HPLC : Isolate impurities for structural elucidation (NMR, HRMS) and trace back to synthetic steps (e.g., incomplete acylation) .
  • Kinetic studies : Monitor reaction progress in real-time (in-line IR or Raman) to terminate reactions at optimal conversion points .

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